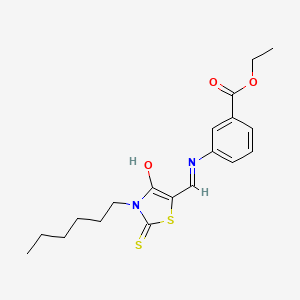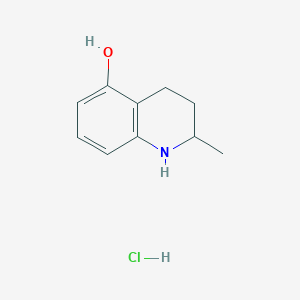
(E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Heterocyclic Tautomerism and Crystal Structure
Research has shown that compounds closely related to "(E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate" exhibit interesting heterocyclic tautomerism. A study reexamined the crystal structures of two thiazolidin-4-one derivatives, revealing details about their tautomer forms and hydrogen-bond network, which contribute to understanding the structural behavior of such compounds under different conditions (Gzella et al., 2014).
Synthesis of Thiazolidinone Derivatives
The synthesis of derivatives involving structures similar to the compound has been extensively studied. For instance, microwave-assisted synthesis has been employed to create 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones, showcasing the versatility and potential applications of these compounds in medicinal chemistry and material science (Zidar et al., 2009).
Antimicrobial Applications
Ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate and its derivatives have been evaluated for their antimicrobial properties. A study synthesized a series of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and tested their antimicrobial activity, illustrating the potential of thiazolidinone derivatives in combating various microbial infections (Spoorthy et al., 2021).
Anticancer Activity
The anticancer activity of thiazolidinone compounds has also been a focus of research, with studies exploring the synthesis and evaluation of 4-thiazolidinones containing benzothiazole moieties. These studies highlight the potential therapeutic applications of such compounds against different cancer cell lines, offering insights into the development of new anticancer agents (Havrylyuk et al., 2010).
Trypanocidal and Anticancer Activity
Furthermore, novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters were synthesized and shown to exhibit significant trypanocidal and anticancer activities. This research provides valuable information on the structure-activity relationship and highlights the dual therapeutic potential of such derivatives (Holota et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[(3-hexyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-5-6-7-11-21-17(22)16(26-19(21)25)13-20-15-10-8-9-14(12-15)18(23)24-4-2/h8-10,12-13,22H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPYNGGSMBLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate](/img/structure/B2427900.png)

![3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid](/img/structure/B2427904.png)

![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2427906.png)
![N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2427909.png)


![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2427913.png)
![3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427915.png)


![4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2427920.png)